![molecular formula C22H26N2O2 B220337 1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
1,4-Bis[(2-methylphenyl)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(2-methylphenyl)acetyl]piperazine, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAMPP is a piperazine derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 1,4-Bis[(2-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. This compound has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. This compound has also been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
1,4-Bis[(2-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine. These include further studies to understand its mechanism of action, its potential applications in medicinal chemistry, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of this compound-based MOFs and its potential use in analytical chemistry are also areas of interest.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. Its synthesis methods have been optimized to produce high yields, and its scientific research applications have been studied extensively. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations for lab experiments. The future directions for the study of this compound are promising, and its potential applications in medicinal chemistry, material science, and analytical chemistry make it an exciting area of research.
合成方法
1,4-Bis[(2-methylphenyl)acetyl]piperazine can be synthesized using different methods, including the reaction of piperazine with 2-methylbenzoyl chloride and acetic anhydride. Another method involves the reaction of piperazine with 2-methylbenzoyl chloride followed by the reaction with acetic anhydride. These methods have been optimized to produce high yields of this compound.
科学研究应用
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. This compound has also been studied as a potential ligand for the development of metal-organic frameworks (MOFs) and as a chiral auxiliary in asymmetric synthesis.
属性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-3-5-9-19(17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |
InChI 键 |
CZLXOVHCLPFVOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
规范 SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
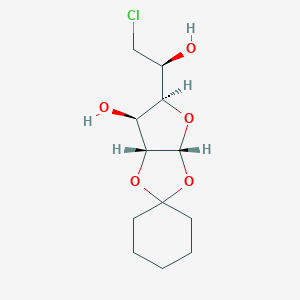
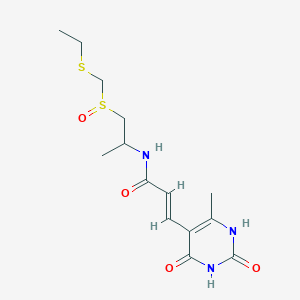

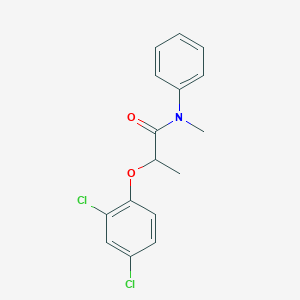
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
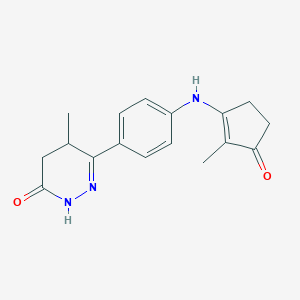
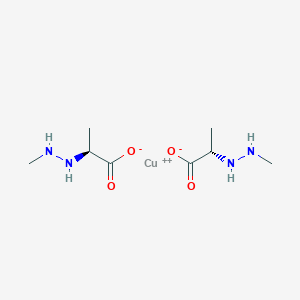

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)